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Abstract: UM-164 is a novel, potent small molecule inhibitor engineered to dually target c-Src

and p38 mitogen-activated protein kinase (MAPK).[1][2][3] Unlike many kinase inhibitors that

target the active kinase conformation, UM-164 uniquely binds to the inactive "DFG-out"

conformation of c-Src, leading to a distinct pharmacological profile.[1][2][4] This dual-action

mechanism disrupts multiple oncogenic signaling cascades crucial for tumor progression, cell

proliferation, motility, and invasion. This guide provides a comprehensive overview of the core

downstream signaling pathways modulated by UM-164, presents key quantitative data, details

relevant experimental protocols, and visualizes the molecular interactions and workflows. The

primary applications explored are in triple-negative breast cancer (TNBC) and glioma, where

UM-164 has shown significant preclinical efficacy.[5]

Core Mechanism of Action
UM-164 functions as a dual inhibitor, concurrently targeting two key kinase families implicated

in cancer: Src and p38.[6][2] Kinome-wide profiling has confirmed the potent and specific

inhibition of these two families.[6][2] The combination of inhibiting both c-Src and p38 has been

demonstrated to be superior to the mono-inhibition of either kinase alone, suggesting a

synergistic anti-tumor effect.[6][1][2]

A defining feature of UM-164 is its ability to bind and stabilize an inactive conformation of c-Src.

[6][1] This not only blocks the kinase's catalytic activity but also alters its non-catalytic functions

by inducing a conformational change that disrupts its normal subcellular localization.[6][1][2][4]
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Caption: Core mechanism of UM-164 as a dual inhibitor of c-Src and p38 MAPK.

Key Downstream Signaling Pathways
The c-Src/Focal Adhesion Kinase (FAK) Axis
The c-Src/FAK signaling axis is a central regulator of cell motility and invasion. Upon activation,

c-Src phosphorylates and activates FAK, which in turn phosphorylates other substrates like

paxillin, leading to focal adhesion turnover and enhanced cell migration.

UM-164 potently disrupts this pathway. Treatment with UM-164 leads to a dose-dependent

decrease in the phosphorylation of FAK at Tyr-576/577 and Paxillin at Tyr-118.[7] Furthermore,

by binding to the inactive conformation of c-Src, UM-164 alters its localization from the cell

membrane to cytoplasmic punctate structures, further impairing its ability to engage with its

downstream targets at focal adhesions.[4] This combined action results in a significant

suppression of both cell motility and invasion in cancer cells.[7]
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Caption: UM-164 inhibits the c-Src/FAK pathway, reducing cell motility.
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The Hippo-YAP Pathway in Glioma
In glioma, UM-164 exerts significant anti-proliferative effects by modulating the Hippo-YAP

signaling pathway.[8][3] YAP is a transcriptional co-activator that, when active, translocates to

the nucleus and promotes the expression of genes involved in cell proliferation and survival,

such as CYR61 and AXL.[8][3]

Treatment with UM-164 leads to the phosphorylation of YAP at serine 127 (S127), which

causes it to be sequestered in the cytoplasm and functionally inactivated.[8] This prevents the

transcription of its target genes, ultimately leading to G1 phase cell cycle arrest and a potent

suppression of glioma cell proliferation.[8] Intriguingly, studies suggest that this effect on YAP is

more dependent on UM-164's inhibition of p38 MAPK than its effect on c-Src.[8]
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Caption: UM-164 inhibits glioma growth via the p38/Hippo-YAP pathway.
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Indirect Effects on Growth Factor Signaling
In addition to its primary targets, UM-164 also efficiently reduces the activation of key

downstream nodes in growth factor signaling pathways. This includes reduced phosphorylation

of the Epidermal Growth Factor Receptor (EGFR) at Tyr-845 and Tyr-1068, as well as

decreased activation of AKT and ERK1/2.[9] These molecules are not direct targets of UM-164,

indicating that their inhibition is a downstream consequence of disrupting the c-Src and/or p38

signaling hubs.

Quantitative Data Summary
The efficacy of UM-164 has been quantified across various assays and cell lines. The following

tables summarize the key inhibitory and anti-proliferative concentrations.

Table 1: Kinase Binding and Inhibitory Concentrations

Parameter Target/Process Value Cell Line(s) Reference(s)

Binding

Constant (Kd)
c-Src 2.7 nM

N/A
(Biochemical)

[9]

IC50
Cell Motility &

Invasion
~50 nM

MDA-MB-231,

SUM 149
[9]

| Effective Concentration| p38 MAPK Phosphorylation | 50 nM (Complete Abolition) | SUM 149 |

[1][9] |

Table 2: Anti-proliferative Activity (IC50 / GI50 Values)
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Cancer
Type

Cell Line 24h 48h 72h
Reference(s
)

TNBC

(Average

GI50)

Various - 160 nM - [9]

Glioma

(IC50)
LN229 10.07 µM 6.20 µM 3.81 µM [8][10]

Glioma

(IC50)
SF539 3.75 µM 2.68 µM 1.23 µM [8][10]

| Glioma (IC50) | GBM1492 (Primary) | ~10 µM | - | - |[8] |

Table 3: G1 Phase Cell Cycle Arrest in Glioma Cells (at 50 / 100 nM UM-164)

Cell Line
Control (% in
G1)

50 nM UM-164
(% in G1)

100 nM UM-
164 (% in G1)

Reference(s)

LN229 64.95% 71.44% 75.79% [8]

| SF539 | 51.64% | 60.80% | 66.68% |[8] |

Key Experimental Protocols
Western Blot Analysis of Protein Phosphorylation
This protocol is used to determine the phosphorylation status of key proteins like Src, FAK,

Paxillin, p38, and YAP following UM-164 treatment.

Cell Culture and Treatment: Plate cells (e.g., SUM 149, LN229) and allow them to adhere

overnight. Treat cells with increasing concentrations of UM-164 (e.g., 0, 10, 50, 100 nM) or

vehicle (DMSO) for a specified time (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer

supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the whole-cell lysates using a

BCA assay.

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal

amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or

BSA in Tris-buffered saline with Tween 20 (TBST).

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of

interest (e.g., anti-p-FAK Tyr-576/577, anti-total FAK, anti-p-YAP S127) overnight at 4°C.

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate

with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again three times with TBST. Apply an enhanced

chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging

system.

Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein

levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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